

Spectroscopic Profile of 4-(2-Morpholinoethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Morpholinoethoxy)aniline

Cat. No.: B1353190

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2-Morpholinoethoxy)aniline** (CAS No. 52481-41-1), a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, presenting key analytical data in a structured format, alongside detailed experimental protocols and workflow visualizations.

Executive Summary

4-(2-Morpholinoethoxy)aniline is a substituted aniline derivative with a molecular formula of $C_{12}H_{18}N_2O_2$ and a molecular weight of 222.28 g/mol .^[1] Its structure, featuring a morpholinoethoxy group attached to an aniline ring, makes it a valuable building block in the synthesis of more complex molecules. This guide details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and use in further research. While experimental data is not fully available in the public domain, this guide compiles available information and provides generalized protocols for its acquisition.

Spectroscopic Data

While specific experimental spectra for **4-(2-Morpholinoethoxy)aniline** are not readily available in public databases, its spectroscopic properties can be inferred from data on closely

related compounds and predictive models. The following tables summarize the expected and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **4-(2-Morpholinoethoxy)aniline**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.7-6.8	d	2H	Ar-H (ortho to -NH ₂)
~6.6-6.7	d	2H	Ar-H (ortho to -O)
~4.0	t	2H	O-CH ₂ -
~3.7	br s	2H	-NH ₂
~3.6-3.7	t	4H	O(CH ₂) ₂ N-
~2.7-2.8	t	2H	-CH ₂ -N
~2.5	t	4H	-N(CH ₂) ₂ -

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data for **4-(2-Morpholinoethoxy)aniline**

PubChem indicates the availability of a ^{13}C NMR spectrum for this compound, though the specific peak list is not provided.^[1] The expected chemical shifts would include signals for the aromatic carbons, the ethoxy carbons, and the morpholine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A vapor phase IR spectrum is noted in the PubChem database.^[1]

Table 3: Expected IR Absorption Bands for **4-(2-Morpholinoethoxy)aniline**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3450-3250	Medium	N-H	Symmetric & Asymmetric Stretch
3050-3000	Medium-Weak	C-H (Aromatic)	Stretch
2950-2800	Strong	C-H (Aliphatic)	Stretch
1620-1580	Strong	C=C (Aromatic)	Stretch
1520-1480	Strong	N-H	Scissoring
1250-1200	Strong	C-O (Aryl Ether)	Asymmetric Stretch
1120-1080	Strong	C-O-C (Ether)	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for this compound through SpectraBase, as indicated by PubChem.[\[1\]](#) Predicted fragmentation data from PubChemLite suggests the following adducts.[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data for **4-(2-Morpholinoethoxy)aniline** Adducts

Adduct	m/z
[M+H] ⁺	223.14411
[M+Na] ⁺	245.12605
[M-H] ⁻	221.12955
[M+NH ₄] ⁺	240.17065
[M+K] ⁺	261.09999
[M] ⁺	222.13628

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-(2-Morpholinoethoxy)aniline**.

NMR Spectroscopy

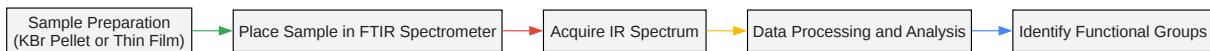
A sample of **4-(2-Morpholinoethoxy)aniline** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H . Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

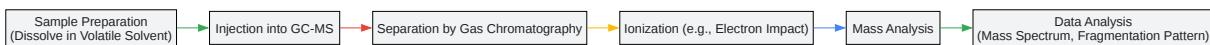
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The sample, dissolved in a suitable solvent, is injected into the gas chromatograph. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Ionization is typically achieved by electron impact (EI), and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).


Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of **4-(2-Morpholinoethoxy)aniline**.



[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow

[Click to download full resolution via product page](#)

IR Spectroscopy Experimental Workflow

[Click to download full resolution via product page](#)

Mass Spectrometry (GC-MS) Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Morpholinoethoxy)aniline | C₁₂H₁₈N₂O₂ | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(2-morpholinoethoxy)aniline (C₁₂H₁₈N₂O₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Morpholinoethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353190#spectroscopic-data-nmr-ir-ms-of-4-2-morpholinoethoxy-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com